molecular formula C15H15N5O2S B2645506 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105238-78-5

2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2645506
CAS No.: 1105238-78-5
M. Wt: 329.38
InChI Key: PGKHRPSGEOSNBK-UHFFFAOYSA-N
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Description

2-((1-(2-Methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a pyrazolo[3,4- d ]pyridazine core, a privileged scaffold in drug discovery known for its function as a bioisostere of purine, which allows it to compete with ATP for binding in the catalytic sites of various kinase enzymes . Compounds based on the pyrazolo[3,4- d ]pyridazine structure have demonstrated potent inhibitory activity against critical kinases such as Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancers . Furthermore, the incorporation of the pyridazine heterocycle is a strategic design element in modern drug discovery. Its inherent high dipole moment and robust hydrogen-bonding capacity can significantly enhance a molecule's interaction with biological targets, improving binding affinity and selectivity . The specific 1-(2-methoxyphenyl) substitution on this core structure is a common modification explored in the synthesis of research compounds for structure-activity relationship (SAR) studies . The primary research value of this compound lies in its potential as a kinase inhibitor for investigating signal transduction pathways in diseased cells. It serves as a key intermediate or target molecule for researchers developing novel therapeutic agents, particularly in the field of oncology. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-10-7-17-20(11-5-3-4-6-12(11)22-2)14(10)15(19-18-9)23-8-13(16)21/h3-7H,8H2,1-2H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKHRPSGEOSNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide typically involves multiple steps. One common method includes the condensation of 2-methoxyphenylhydrazine with 4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Key Differences :

  • The 2-methoxyphenyl group in the target compound may confer better metabolic stability compared to halogenated substituents (e.g., chloro in 118d).

Benzothiazole-Based Acetamides ()

Examples include:

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide
  • N-(6-Methylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide

Comparison :

  • Core Structure: Benzothiazole vs. pyrazolo-pyridazine.
  • Substituents : The shared 2-methoxyphenylacetamide moiety suggests similar pharmacokinetic profiles, but the trifluoromethyl group in benzothiazole derivatives may improve lipophilicity and blood-brain barrier penetration .

Thiazolo[4,5-d]pyrimidine Derivatives ()

Compounds like 19 and 20 (from ) incorporate thiazolo[4,5-d]pyrimidine cores with coumarin or chromenone substituents. These exhibit higher molecular weights (>600 g/mol) due to fused aromatic systems, which may limit bioavailability compared to the target compound’s simpler structure .

Molecular Weight and Solubility

Compound Class Average Molecular Weight (g/mol) Notable Substituents Solubility Inference
Target Compound ~400 (estimated) 2-Methoxyphenyl, thioacetamide Moderate (polar groups)
Pyrazolo[3,4-d]pyrimidines 550–660 Halogens, morpholino Low (bulky substituents)
Benzothiazole Acetamides 350–450 Trifluoromethyl, methoxy High (lipophilic groups)

Biological Activity

The compound 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide (CAS Number: 1173058-85-9) is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features include a pyrazolo[3,4-d]pyridazine core and various functional groups that contribute to its biological activity, particularly as an anticancer agent.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₁N₅O₃S
  • Molar Mass : Approximately 399.5 g/mol
  • Structural Features :
    • Pyrazolo[3,4-d]pyridazine core
    • Thioether and acetamide functionalities

Biological Activity Overview

Research indicates that compounds similar to 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide exhibit significant biological activities, particularly in cancer treatment. Notably, derivatives of pyrazolo[3,4-d]pyridazine have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and cancer progression.

Cytotoxicity Studies

Studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • MCF-7 Cell Line : IC₅₀ values indicate effective inhibition of cell growth.
  • HCT-116 Cell Line : Similar cytotoxic effects observed.
Cell LineIC₅₀ Value (µM)Reference
MCF-70.01
HCT-1161.6

The mechanism by which 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide exerts its effects involves:

  • Inhibition of CDKs : Molecular docking studies suggest favorable interactions with the active sites of CDKs, indicating potential pathways for drug design.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of structural features that may confer distinct biological activities compared to other similar compounds.

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidine derivativesSimilar heterocyclic coreAnticancer activity; CDK inhibitors
Thiazole-based compoundsContains sulfur in the ringAntimicrobial and anticancer properties
Phenethylamine derivativesBasic structure similar to acetamideNeurotransmitter activity; potential antidepressants

Case Studies and Research Findings

Recent studies have further elucidated the potential of pyrazole derivatives as anticancer agents. For instance:

  • A study by Bouabdallah et al. reported significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Wei et al. described ethyl derivatives that exhibited potent antitumor activity against A549 cell lines with an IC₅₀ value of 26 µM .

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